![molecular formula C21H15NO4S B2588029 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883954-15-2](/img/structure/B2588029.png)
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
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Overview
Description
“N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” is a complex organic compound. It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, one molecule was oxidized and aromatized to N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide with the help of I2 in DMSO .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Structural Characterization and Synthesis
Research on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has primarily focused on their structural characterization and synthesis. Studies have detailed the crystallization behaviors and anti-rotamer conformations about the C-N bond, showcasing the compound's ability to form different polymorphs and highlighting its significance in crystal engineering and design (Reis et al., 2013). Similar investigations have been conducted on other chromene derivatives, underlining the diversity and adaptability of these compounds in forming varied molecular structures (Gomes et al., 2015).
Chemical Reactions and Modifications
Significant efforts have been directed towards understanding the chemical reactions involving chromene derivatives. For example, the reactions of chromone-3-carboxamides with cyanothioacetamide have been explored, leading to the formation of various compounds, indicating the broad reactivity and applicability of chromene derivatives in synthetic organic chemistry (Kornev et al., 2019). Another study demonstrated the design and synthesis of condensed thienocoumarins, illustrating the compound's role in facilitating complex chemical transformations (Iaroshenko et al., 2012).
Antioxidant and Antibacterial Properties
Research has also delved into the biological properties of chromene derivatives. One study synthesized 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives and evaluated their antioxidant and antibacterial activities, revealing some compounds' potential as therapeutic agents (Subbareddy & Sumathi, 2017).
Material Science Applications
In the realm of materials science, chromene derivatives have been incorporated into the synthesis of aromatic polyamides with photosensitive coumarin pendent groups. These materials exhibited promising thermal properties and photosensitivity, indicating their potential use in advanced materials and coatings (Nechifor, 2009).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The compound “N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” belongs to a class of compounds known as thiophenes and chromenes. These classes of compounds are known to interact with various biological targets. For instance, thiophene derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical Pathways
Thiophene and chromene derivatives can affect various biochemical pathways. For example, some thiophene derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects depending on the target it interacts with .
Biochemical Analysis
Biochemical Properties
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition is crucial as it helps reduce inflammation and pain. Additionally, the compound interacts with other biomolecules such as kinases, which are essential in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and possibly other conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the synthesis of prostaglandins, which are mediators of inflammation . Additionally, it may interact with other enzymes and receptors, leading to enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions are critical for understanding the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and pain . At higher doses, toxic or adverse effects may occur, including potential damage to organs and tissues. Understanding the dosage-response relationship is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing their levels and mitigating inflammation. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes determine the compound’s bioavailability and therapeutic efficacy. Understanding these transport mechanisms is essential for optimizing the compound’s use in clinical settings.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects. Detailed studies on the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)26-21(18)22-20(24)17-10-5-11-27-17/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCAQQYIKZYRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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